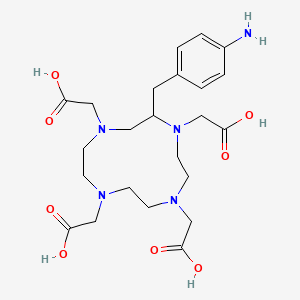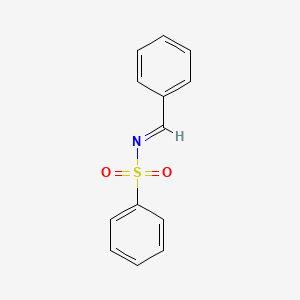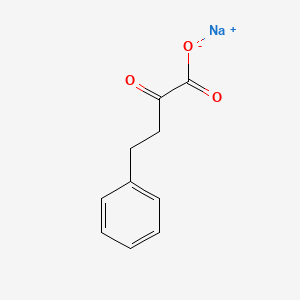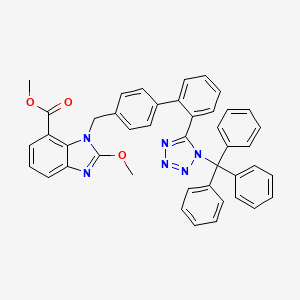
1-CHLOROHEXANE-D13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorohexane-D13 is a deuterated derivative of 1-chlorohexane, where thirteen hydrogen atoms are replaced by deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group. The chemical formula for this compound is C6D13Cl. It is commonly used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohexane-D13 can be synthesized by reacting hexyl alcohol-D13 with hydrochloric acid or thionyl chloride. The reaction typically involves:
Hexyl alcohol-D13 + Hydrochloric acid: This reaction occurs under acidic conditions, where the hydroxyl group of hexyl alcohol-D13 is replaced by a chlorine atom.
Hexyl alcohol-D13 + Thionyl chloride: This reaction involves the use of thionyl chloride as a chlorinating agent, resulting in the formation of this compound and sulfur dioxide as a byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated starting materials is crucial for maintaining the isotopic integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorohexane-D13 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrochlorination to form hexene-D12 and hydrogen chloride.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions typically occur under basic conditions.
Dehydrochlorination: This reaction can be catalyzed by strong bases such as potassium hydroxide or sodium ethoxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide produces hexanol-D13.
Elimination Reactions: The primary product is hexene-D12.
Scientific Research Applications
1-Chlorohexane-D13 is widely used in scientific research due to its isotopic labeling. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Tracer Studies: Its deuterium content makes it useful in tracer studies to track chemical reactions and metabolic pathways.
Isotopic Labeling: It is used in the synthesis of deuterated compounds for various research purposes, including drug development and environmental studies.
Mechanism of Action
The mechanism of action of 1-chlorohexane-D13 in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable information in spectroscopic studies. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Chlorohexane: The non-deuterated version of 1-chlorohexane-D13.
1-Bromohexane: A similar compound where the chlorine atom is replaced by a bromine atom.
1-Iodohexane: A similar compound where the chlorine atom is replaced by an iodine atom.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable in isotopic labeling and spectroscopic studies. Compared to its non-deuterated counterpart, it provides enhanced sensitivity and resolution in NMR spectroscopy.
Properties
CAS No. |
1219798-45-4 |
|---|---|
Molecular Formula |
C6ClD13 |
Molecular Weight |
133.7005231 |
Synonyms |
1-CHLOROHEXANE-D13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)

